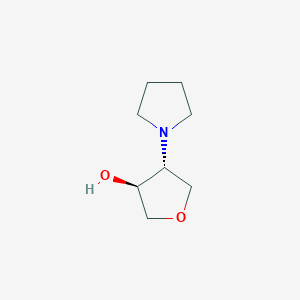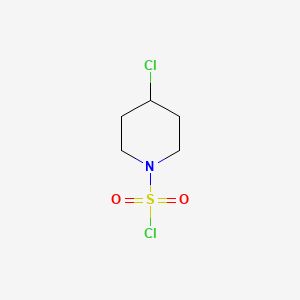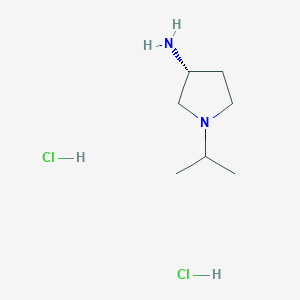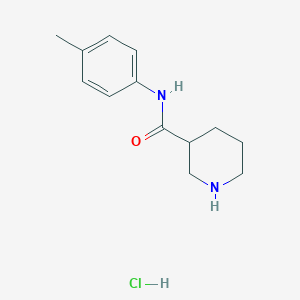
N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
“N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is a compound that is related to a class of drugs known as cathinones . It is also known as Prilocaine Hydrochloride Impurity E and Prilocaine Related Compound B . The molecular formula of this compound is C13 H20 N2 O . Cl H and it has a molecular weight of 256.77 .
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Casopitant, a compound structurally related to N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride, has been extensively studied as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. This research has implications for the development of treatments for chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and other conditions mediated by NK1 receptors (Miraglia et al., 2010), (Pellegatti et al., 2009).
Anticonvulsant Activity
Research on analogs of 2-piperidinecarboxylic acid, a core structure similar to N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride, has identified potential leads for the development of anticonvulsant drugs. These studies explore the structure-activity relationships (SAR) essential for anticonvulsant activity and offer insights into designing new therapeutic agents for epilepsy and related disorders (Ho et al., 2001).
Corrosion Inhibition
In the field of materials science, derivatives of piperidinecarboxamide have been examined for their ability to inhibit corrosion in metals, demonstrating the broad applicability of these compounds beyond pharmacology. The study on N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor for steel in acidic conditions shows promising results, highlighting the potential of these compounds in protecting metals from corrosion (Rajendraprasad et al., 2020).
Anti-Angiogenic and DNA Cleavage Activities
Compounds structurally related to N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. This research is significant for cancer therapy, as inhibiting angiogenesis can starve tumors of nutrients and oxygen, and DNA cleavage activity may contribute to the compound's cytotoxic effects (Kambappa et al., 2017).
Propriétés
IUPAC Name |
N-(4-methylphenyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIISIHMGCXNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



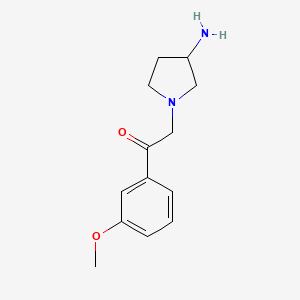
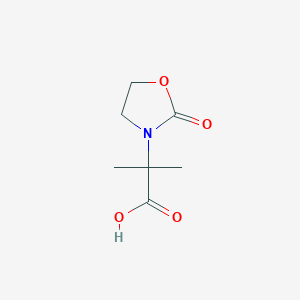


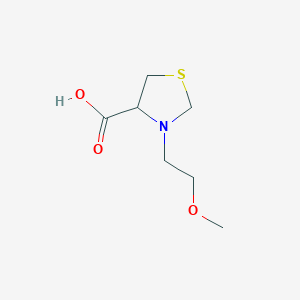

![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)
![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)
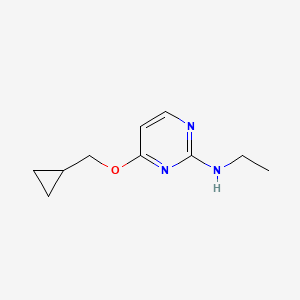
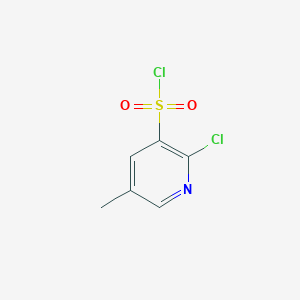
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
